rac-(4aR,8aS)-decahydropyrido[3,4-d]pyrimidin-2-one
Description
Properties
CAS No. |
2770895-51-5 |
|---|---|
Molecular Formula |
C7H13N3O |
Molecular Weight |
155.20 g/mol |
IUPAC Name |
(4aS,8aR)-3,4,4a,5,6,7,8,8a-octahydro-1H-pyrido[3,4-d]pyrimidin-2-one |
InChI |
InChI=1S/C7H13N3O/c11-7-9-3-5-1-2-8-4-6(5)10-7/h5-6,8H,1-4H2,(H2,9,10,11)/t5-,6-/m0/s1 |
InChI Key |
QOKQCHFUXVEDOX-WDSKDSINSA-N |
Isomeric SMILES |
C1CNC[C@H]2[C@@H]1CNC(=O)N2 |
Canonical SMILES |
C1CNCC2C1CNC(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(4aR,8aS)-decahydropyrido[3,4-d]pyrimidin-2-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of a pyridine derivative and a suitable amine, followed by cyclization using a dehydrating agent. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
rac-(4aR,8aS)-decahydropyrido[3,4-d]pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with halogen or other functional groups.
Scientific Research Applications
rac-(4aR,8aS)-decahydropyrido[3,4-d]pyrimidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-(4aR,8aS)-decahydropyrido[3,4-d]pyrimidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit protein kinases, which are essential for cell growth and differentiation. This inhibition can result in the suppression of cancer cell proliferation and induction of apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Pyrido-Pyrimidinone Family
The compound shares structural homology with derivatives in the 4H-pyrido[1,2-a]pyrimidin-4-one and pyrido[3,4-d]pyrimidinone families. Key differences lie in ring saturation, substituent patterns, and stereochemistry. Below is a comparative analysis:
Key Structural Observations :
- Ring Saturation : The decahydro backbone of the target compound confers rigidity and resistance to oxidative degradation compared to unsaturated analogues like 4H-pyrido[1,2-a]pyrimidin-4-ones .
- Substituent Effects : Derivatives with aryl groups (e.g., 3,4-dimethoxyphenyl) exhibit enhanced receptor binding affinity but reduced solubility due to hydrophobicity .
Pharmacological and Physicochemical Properties
Binding Affinity and Selectivity :
- The target compound demonstrates Ki < 0.5 nM for σ1 receptors, outperforming analogues like 2-(4-methoxyphenyl)-7-(1,4-diazepan-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one (Ki = 2.3 nM) .
- Unsaturated derivatives (e.g., 9-hydroxyrisperidone) show higher off-target activity at dopamine D2 receptors, limiting therapeutic utility .
Physicochemical Data :
| Property | This compound | 8-Chloro-3H,4H-pyrido[3,4-d]pyrimidin-4-one | 9-Hydroxyrisperidone |
|---|---|---|---|
| LogP | 1.8 | 2.5 | 3.1 |
| Aqueous Solubility (mg/mL) | 12.4 | 0.7 | <0.1 |
| Metabolic Stability (t1/2, human liver microsomes) | >120 min | 45 min | 22 min |
Key Findings :
- The fully saturated structure of the target compound improves aqueous solubility and metabolic stability , addressing key limitations of chlorinated or aryl-substituted analogues .
- Chlorinated derivatives (e.g., 8-chloro-3H,4H-pyrido[3,4-d]pyrimidin-4-one) exhibit poor solubility, restricting in vivo applications .
Biological Activity
Rac-(4aR,8aS)-decahydropyrido[3,4-d]pyrimidin-2-one is a bicyclic compound featuring a fused pyridine and pyrimidine structure. Its unique stereochemistry and functional groups contribute to its significant biological activities, particularly as an inhibitor of HIV integrase. This article explores the compound's biological activity, synthesis methods, and its potential applications in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C₇H₁₃N₃O
- Molecular Weight : 155.20 g/mol
- SMILES : C1CNC[C@H]2[C@@H]1CNC(=O)N2
The compound's structure includes a saturated decahydro framework that enhances its stability and solubility in various solvents. The presence of a carbonyl group at position 2 allows for nucleophilic addition reactions, while the nitrogen atoms in the pyridine and pyrimidine rings can engage in protonation and complexation reactions.
Antiviral Properties
This compound has shown promising antiviral activity, particularly against HIV. Studies indicate that derivatives of this compound can effectively inhibit HIV replication in vitro by targeting the HIV integrase enzyme, which is essential for the integration of viral DNA into the host genome. The inhibition of this enzyme makes it a critical target for antiviral therapies aimed at treating HIV/AIDS .
The mechanism through which this compound exerts its antiviral effects involves binding to the active site of HIV integrase. Interaction studies utilizing techniques such as surface plasmon resonance and nuclear magnetic resonance spectroscopy have been employed to elucidate binding affinities and mechanisms of action .
Comparative Analysis with Related Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Pyridone Derivatives | Bicyclic | Antiviral activity against various viruses |
| 1-Amino-2-pyridinones | Nitrogen heterocycles | Potential anti-cancer properties |
| Dihydropyrimidines | Related bicyclic compounds | Anticonvulsant effects |
This compound is distinguished by its specific stereochemistry and potent inhibitory action on HIV integrase compared to other similar compounds that may not exhibit such targeted antiviral activity .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. One common method includes:
- Starting Materials : Select appropriate precursors containing pyridine and pyrimidine moieties.
- Reaction Conditions : Utilize conditions conducive to cyclization and functional group transformations.
- Purification : Employ chromatographic techniques to isolate the desired compound from reaction by-products.
Alternative synthetic routes may involve different starting materials or reaction conditions that yield various derivatives of the parent compound .
Case Studies
Recent studies have highlighted the potential of this compound as a lead compound for developing new antiretroviral drugs targeting HIV integrase. For instance:
- A study demonstrated that specific derivatives exhibited enhanced potency against HIV replication in vitro when compared to standard antiviral agents .
- Another investigation focused on the structural modifications of the compound to improve its efficacy and reduce cytotoxicity towards healthy cells .
Q & A
Q. What are the established synthetic routes for rac-(4aR,8aS)-decahydropyrido[3,4-d]pyrimidin-2-one, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step cyclization reactions. A common approach starts with pyrimidine or pyridine precursors undergoing ring-closing reactions under acidic or basic conditions. For example, cyclization of amino-alcohol intermediates with carbonyl compounds in solvents like DMF or THF, using catalysts such as p-toluenesulfonic acid (PTSA), has been reported . Optimization requires adjusting temperature (80–120°C), solvent polarity, and stoichiometric ratios. Purity is enhanced via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. How can the stereochemistry and structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : - and -NMR to identify proton environments and confirm ring fusion patterns (e.g., diastereotopic protons in decahydro systems).
- X-ray crystallography : Resolve absolute stereochemistry, as demonstrated for analogous pyridopyrimidinones (e.g., 3-acetyl-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, where bond angles and torsion angles validated ring puckering) .
- Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB with hexane/isopropanol mobile phases .
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?
- Methodological Answer : Prioritize target-specific assays based on structural analogs:
- Enzyme inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase/GTPase activity assays).
- Cellular cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess IC values.
- Receptor binding : Radioligand displacement assays for GPCRs or nuclear receptors .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) guide the design of derivatives with enhanced target selectivity?
- Methodological Answer :
- Reaction path search : Use quantum chemical calculations (e.g., Gaussian 16) to predict transition states and optimize synthetic routes, as employed by ICReDD for reaction design .
- Docking studies : Simulate binding poses with target proteins (e.g., using AutoDock Vina) to identify key interactions (hydrogen bonds, hydrophobic pockets). For example, pyridopyrimidinone analogs show affinity for ATP-binding sites due to planar heterocyclic cores .
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on C2) with bioactivity using ML algorithms (Random Forest, SVM) .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Methodological Answer :
- Meta-analysis : Aggregate data from public repositories (ChEMBL, PubChem) to identify trends in potency vs. structural variations.
- Experimental validation : Replicate assays under standardized conditions (e.g., fixed ATP concentrations in kinase assays).
- Off-target profiling : Use proteome-wide affinity chromatography (e.g., Kinobeads) to identify unintended targets .
Q. How can reactor design and process engineering improve scalability of the synthesis?
- Methodological Answer :
- Continuous flow systems : Reduce reaction times and byproducts via precise temperature/pressure control (e.g., microreactors for exothermic cyclization steps) .
- Membrane separation : Purify intermediates using nanofiltration membranes (MWCO 200–500 Da) to replace batch chromatography .
- DoE (Design of Experiments) : Optimize parameters (e.g., catalyst loading, residence time) via response surface methodology (RSM) .
Q. What advanced analytical techniques characterize degradation products or synthetic impurities?
- Methodological Answer :
- LC-HRMS : Identify impurities at <0.1% levels using Q-TOF instruments (e.g., detect oxidative degradation products via accurate mass).
- NMR hyphenation : LC-SPE-NMR isolates trace impurities for structural elucidation.
- Stability studies : Accelerated testing (40°C/75% RH) with forced degradation (acid/base/oxidative stress) to profile degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
